1,3-Dichloropent-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
34372-14-0 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,3-dichloropent-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-2-5(7)3-4-6/h3-5H,2H2,1H3 |
InChI Key |
ZGBIKMMXWAVLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CCl)Cl |
Origin of Product |
United States |
Stereochemical Investigations of 1,3 Dichloropent 1 Ene
Principles of Geometric Isomerism (Cis/Trans) in Halogenated Alkenes
Geometric isomerism, also known as cis/trans isomerism, is a form of stereoisomerism that arises in alkenes due to the restricted rotation around the carbon-carbon double bond. masterorganicchemistry.com This rigidity means that if each carbon of the double bond is attached to two different groups, two distinct spatial arrangements of these groups are possible.
In halogenated alkenes, the presence of halogen atoms and alkyl groups on the double-bonded carbons leads to the formation of geometric isomers. The terms 'cis' and 'trans' are used to distinguish these isomers. A 'cis' isomer has the highest priority groups on the same side of the double bond, while a 'trans' isomer has them on opposite sides, according to the Cahn-Ingold-Prelog priority rules. For simpler alkenes, 'cis' and 'trans' can refer to the relative positions of similar groups or the main carbon chain.
Stereoisomeric Possibilities for 1,3-Dichloropent-1-ene
For the molecule this compound, the double bond is between the first and second carbon atoms (C1 and C2). C1 is bonded to a hydrogen atom and a chlorine atom. C2 is bonded to a chlorine atom at position 3 and an ethyl group. Since both C1 and C2 are bonded to two different groups, this compound can exist as two geometric isomers: (E) and (Z).
The (Z)-isomer will have the chlorine atom on C1 and the main part of the carbon chain on C2 on the same side of the double bond. The (E)-isomer will have them on opposite sides. Furthermore, the carbon at position 3 is a chiral center, as it is bonded to four different groups (a hydrogen atom, a chlorine atom, an ethyl group, and the dichlorovinyl group). This means that each geometric isomer can also exist as a pair of enantiomers (R and S). Therefore, there are four possible stereoisomers for this compound: (E,R), (E,S), (Z,R), and (Z,S).
Spectroscopic Differentiation of Stereoisomers (e.g., NMR, IR)
Spectroscopic techniques are crucial for distinguishing between geometric isomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful in this regard.
NMR Spectroscopy:
In ¹H NMR spectroscopy, the coupling constant (J-value) between the vinylic protons is a reliable indicator of stereochemistry. For a trans configuration, the coupling constant (³J) is typically larger (in the range of 11-18 Hz) than for a cis configuration (in the range of 6-14 Hz). blogspot.comyoutube.com In this compound, the coupling between the hydrogen on C1 and the hydrogen on C2 would follow this trend.
¹³C NMR spectroscopy can also be used, as the chemical shifts of the carbons in the double bond can differ between the cis and trans isomers due to steric effects.
IR Spectroscopy:
In IR spectroscopy, the C=C stretching vibration in alkenes typically appears in the region of 1640-1680 cm⁻¹. The exact position can be influenced by the substitution pattern and stereochemistry. For some symmetric trans alkenes, the C=C stretching absorption may be very weak or absent due to a lack of change in the dipole moment during the vibration. youtube.com For an unsymmetrically substituted alkene like this compound, both isomers are expected to show a C=C stretch, but the frequency and intensity may differ. Additionally, the out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can be characteristic of the substitution pattern of the alkene and can help in distinguishing between cis and trans isomers.
Conformational Analysis and Rotational Isomerism
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. masterorganicchemistry.com For this compound, rotation can occur around the C2-C3 single bond, leading to different rotational isomers or conformers.
Theoretical Treatment of Rotational Potential in Dichloropentene Systems (e.g., 1,3-dichloropent-1-yl radical as a model)
The rotational barrier in a molecule is influenced by steric and electronic effects. In the case of this compound, rotation around the C2-C3 bond will be influenced by the steric hindrance between the bulky chlorine atom and the ethyl group, as well as the dichlorovinyl group.
As a model, the 1,3-dichloropent-1-yl radical provides insight into the electronic structure and preferred conformations of such systems. Vinyl radicals are known to be highly reactive intermediates with a hybridized orbital that is in equilibrium between sp² and sp. rsc.orgrsc.org The geometry of the radical center and the rotational barriers can be investigated using computational chemistry methods like density functional theory (DFT). These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. For substituted vinyl radicals, it has been observed that the E-configuration is often more stable than the Z-configuration due to reduced steric strain. rsc.org
Experimental Techniques for Conformational Studies
Several experimental techniques can be employed to study the conformational preferences of molecules like this compound.
Variable Temperature NMR (VT-NMR): This is a powerful technique to study dynamic processes like bond rotation. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra as the rate of interconversion between conformers changes. At low temperatures, the rotation may be slow enough on the NMR timescale to observe signals for individual conformers. From the coalescence temperature (the temperature at which the signals of the interconverting conformers merge), the energy barrier for rotation can be calculated.
Infrared and Raman Spectroscopy: The vibrational spectra of a molecule can also provide information about its conformation. Different conformers will have distinct sets of vibrational frequencies. By analyzing the spectra, sometimes in combination with theoretical calculations, it is possible to identify the presence of different conformers and even determine their relative populations.
Microwave Spectroscopy: This high-resolution technique can provide very precise information about the geometry of molecules in the gas phase, allowing for the determination of the structures of different conformers.
Synthetic Methodologies for 1,3 Dichloropent 1 Ene and Its Structural Analogs
Direct Halogenation and Dehydrohalogenation Routes for Unsaturated Hydrocarbons
The synthesis of dichlorinated pentenes can be achieved through the direct halogenation of unsaturated hydrocarbons, followed by dehydrohalogenation. This two-step process typically involves the addition of chlorine across a double bond in a pentene isomer, followed by the elimination of a molecule of hydrogen chloride (HCl) to introduce a new double bond. For instance, the chlorination of a pentene would yield a dichloropentane (B13834815), which can then be subjected to base-induced elimination to form a dichloropentene.
Similarly, conjugated dienes like 1,3-butadiene (B125203) can undergo electrophilic addition with halogens. The addition of Cl₂ to a conjugated diene can result in both 1,2- and 1,4-addition products. masterorganicchemistry.com For example, the chlorination of isoprene (B109036) can yield the 1,4-addition product, 1,4-dichloro-2-methylbut-2-ene. masterorganicchemistry.com The reaction conditions, particularly temperature, can influence the ratio of these products. masterorganicchemistry.comyoutube.com Subsequent dehydrohalogenation of a suitable dichlorinated intermediate could then yield the desired dichloropentene. The thermal dehydrochlorination of model compounds like 3-chloro-1-pentene has been studied, indicating that double bonds within the carbon chain can significantly reduce the thermal stability of the molecule. researchgate.net
The process of dehydrochlorination is a key step in modifying polymers like PVC, where base-mediated elimination of HCl introduces polyene sequences. acs.org Similar principles can be applied to smaller molecules. For instance, starting with an alkane, radical bromination can introduce a halogen, which is then eliminated to form an alkene. A subsequent bromination and another elimination can then produce a diene. youtube.com
Ring-Opening Strategies from Halogenated Cyclopropanes
An alternative approach to dichloropentenes involves the ring-opening of halogenated cyclopropane (B1198618) precursors. These strained ring systems can be induced to open under either acidic or thermal conditions, providing access to various unsaturated chlorinated hydrocarbons.
Acid-Promoted Ring Opening of Vinyl gem-Dichlorocyclopropanes to Dichloropentenes (e.g., 3-aryl-1,1-dichloropent-1-enes)
The reaction of 1,1-dichloro-2-vinylcyclopropane (B3334376) with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) leads to the formation of 3-aryl-1,1-dichloropent-1-enes in moderate yields (25-43%). This transformation proceeds through the opening of the cyclopropane ring. nih.gov The starting material, 1,1-dichloro-2-vinylcyclopropane, is commercially available. sigmaaldrich.comsigmaaldrich.com This method provides a direct route to dichloropentenes functionalized with an aryl group at the C-3 position. The reaction of 1,1-dichloro-2-methyl-2-vinylcyclopropane (B14737928) also proceeds via this ring-opening mechanism. The acid-catalyzed ring-opening is facilitated by the formation of a stabilized carbocation intermediate. khanacademy.org
Thermal Isomerization of Dihalovinylcyclopropanes
Thermal rearrangements of vinylcyclopropanes, such as the Cope rearrangement of divinylcyclopropanes, are well-established methods for synthesizing seven-membered rings. rsc.org While not directly producing dichloropentenes, these thermal isomerization principles can be applied to appropriately substituted dihalovinylcyclopropanes. The high ring strain of cyclopropanes makes them susceptible to C-C bond activation, which can be initiated by transition metals or heat. wikipedia.org The thermal decomposition of chlorinated hydrocarbons, including those with double bonds, has been investigated, showing that the stability is influenced by the position of the unsaturation. researchgate.net
Transition Metal-Catalyzed Coupling and Functionalization
Transition metal catalysis offers powerful and versatile methods for the construction of complex organic molecules, including dichlorinated pentenes and their analogs.
Enyne Metathesis for Diene Synthesis and Subsequent Halogenation (e.g., 1,5-dichloropent-2-ene (B14322854) derivatives)
Enyne metathesis, catalyzed by ruthenium carbene complexes, is a highly effective method for synthesizing 1,3-dienes. organic-chemistry.orgnih.gov In a cross-enyne metathesis reaction, an alkyne reacts with an alkene, such as ethylene (B1197577), to form a conjugated diene. acs.orgacs.orgresearchgate.net This reaction is known to tolerate a variety of functional groups. acs.org
The resulting 1,3-diene can then be halogenated to produce dichlorinated compounds. For example, the addition of halogens like Br₂ or Cl₂ to conjugated dienes can yield a mixture of 1,2- and 1,4-adducts. masterorganicchemistry.com By controlling the reaction conditions, it is possible to favor the formation of the desired dichlorinated pentene isomer. The subsequent halogenation of a pentadiene would provide access to various dichloropentene derivatives.
Table 1: Examples of Ruthenium-Catalyzed Enyne Metathesis for Diene Synthesis
| Alkyne Substrate | Catalyst (mol %) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-1-propyne | Ru complex (3) | CH₂Cl₂, rt, 45 h, ethylene gas | 2-Phenyl-1,3-butadiene | 66 | acs.org |
| 1-Octyne | Ru complex (3) | CH₂Cl₂, rt, 45 h, ethylene gas | 1,3-Nonadiene | 80 | acs.org |
Organotitanium Reagent-Promoted Transformations Utilizing 1,1-Dichloroalk-1-enes as Precursors
Organotitanium compounds are versatile reagents in organic synthesis, known for their applications in C-C bond formation. wikipedia.orgsigmaaldrich.comyoutube.com While specific examples of their direct use to synthesize 1,3-dichloropent-1-ene are not prevalent, their reactivity with halogenated compounds suggests potential synthetic routes. Organometallic reagents, in general, can react with electrophilic carbon centers, such as those in haloalkanes, to form new carbon-carbon bonds. youtube.comyoutube.com
1,1-Dichloroalkenes are valuable synthetic intermediates that can be prepared from aldehydes or trifluoroalkanones. beilstein-journals.org These precursors could potentially undergo coupling reactions with organotitanium reagents. For instance, titanocene (B72419) dichloride is a common precursor for various organotitanium reagents like the Tebbe and Petasis reagents. wikipedia.org These reagents and other low-valent titanium species are known to react with a range of organic substrates. The formation of a carbon-carbon bond often involves the creation of a nucleophilic carbon species from an organometallic reagent that then attacks an electrophilic carbon. youtube.com
Regioselective and Stereoselective Dichlorination of Unsaturated Hydrocarbons
The precise introduction of two chlorine atoms across a carbon-carbon multiple bond is a fundamental transformation for accessing dichloroalkenes. Achieving control over the position (regioselectivity) and spatial arrangement (stereoselectivity) of the chlorine atoms is crucial.
The synthesis of 1,2-dichloroalkenes from alkynes is a direct method for creating structural analogs of the vinylic portion of this compound. Historically, many dichlorination methods required stoichiometric amounts of copper salts or the use of hazardous reagents like molecular chlorine under harsh acidic conditions. chemicalbook.com Recent advancements have led to milder, metal-free alternatives.
A notable metal-free system for the 1,2-dichlorination of alkynes employs a combination of N-Chlorosuccinimide (NCS), triphenylphosphine (B44618) (PPh₃), and water (H₂O). chemicalbook.commdpi.com This method offers a facile and efficient pathway to various 1,2-dichloroalkenes under mild conditions. chemicalbook.com The reaction demonstrates broad functional group tolerance, proving compatible with substrates containing esters, ethers, and carbamates. chemicalbook.commdpi.com This approach avoids the environmental and practical issues associated with heavy metals and hazardous chlorine sources.
The proposed mechanism involves the activation of NCS by PPh₃ to generate a chlorophosphonium species, which then facilitates the dichlorination of the alkyne. Water plays a crucial role in the reaction system.
| Alkyne Substrate | Product | Key Features | Reference |
|---|---|---|---|
| Terminal Alkynes | 1,2-Dichloroalkenes | Mild conditions, avoids hazardous reagents. | chemicalbook.com |
| Internal Alkynes | 1,2-Dichloroalkenes | Good functional group tolerance (esters, ethers). | mdpi.com |
| Alkynes with Carbamates | 1,2-Dichloroalkenes with intact carbamate (B1207046) group | Demonstrates compatibility with sensitive functional groups. | chemicalbook.com |
Synthetic Transformations of Dichloropentene Isomers
The presence of multiple reactive sites in dichloropentene isomers, such as the allylic and vinylic chlorides in this compound, allows for a variety of subsequent chemical transformations.
Reductive dechlorination is a key transformation for removing chlorine atoms, potentially leading to the formation of new carbon-carbon bonds. Metals like magnesium and manganese are known reagents in reductive processes.
Magnesium metal is a powerful reducing agent capable of facilitating the complete dechlorination of organochlorine compounds. For instance, a magnesium/palladium bimetallic system has been shown to achieve the rapid and complete dechlorination of DDT under ambient conditions, demonstrating the high reducing power of magnesium in this context. nih.gov In the case of a vicinal dichloride, such as 1,2-dichloroethane (B1671644), reductive processes can proceed via dichloroelimination to form an alkene (e.g., ethene) directly. mdpi.com For geminal dichlorides or isolated chlorides, the reaction may proceed through sequential hydrogenolysis, where chlorine atoms are replaced by hydrogen.
Manganese is also a versatile metal used in reductive coupling reactions, often catalyzed by its complexes. nih.gov While specific examples for the reductive dechlorination of dichloropentenes are not prominent, manganese is known to catalyze reductive additions and couplings, such as the hydroamination of alkenes. researchgate.net The application of such metals to a substrate like this compound could theoretically lead to different products depending on the reaction conditions. Intramolecular reductive coupling of the two chloride-bearing carbons could potentially yield cyclopropane derivatives, while intermolecular reactions or reaction with a proton source would favor the formation of various pentene or pentadiene isomers.
The structure of this compound contains two distinct types of carbon-chlorine bonds: a vinylic chloride at the C1 position and an allylic chloride at the C3 position. This structural difference leads to a significant disparity in their reactivity towards nucleophilic substitution.
The allylic chloride is relatively reactive. nih.gov It can undergo substitution via both Sₙ1 and Sₙ2 mechanisms. The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized allylic carbocation intermediate, which can delocalize the positive charge across multiple carbons. researchgate.netpearson.com The Sₙ2 pathway is also viable, provided the substrate is not sterically hindered at the carbon bearing the chlorine. researchgate.net Nucleophilic attack at the allylic position can sometimes be accompanied by an allylic rearrangement (Sₙ2' mechanism), where the nucleophile attacks the end of the double bond (C1 in this case), leading to a rearranged product. pearson.com
In stark contrast, the vinylic chloride is generally considered inert to standard nucleophilic substitution conditions (both Sₙ1 and Sₙ2). pearson.com The carbon of the C-Cl bond is sp²-hybridized, resulting in a shorter, stronger bond than an sp³ C-Cl bond. nih.gov Furthermore, for an Sₙ2 reaction, the incoming nucleophile would be repelled by the electron density of the double bond. researchgate.net Therefore, in a reaction with a nucleophile, this compound is expected to react selectively at the C3 allylic position, leaving the vinylic chloride at C1 intact.
| Position | Chloride Type | Reactivity in Nucleophilic Substitution | Reasoning |
|---|---|---|---|
| C1 | Vinylic | Very Low / Inert | Stronger sp² C-Cl bond; π-electron repulsion hinders nucleophilic approach. researchgate.netpearson.com |
| C3 | Allylic | High | Can proceed via Sₙ1 (stabilized carbocation) or Sₙ2/Sₙ2' mechanisms. nih.govpearson.com |
Chlorine atom transfer (XAT) is a fundamental step in many radical reactions. It involves the transfer of a chlorine atom from a donor molecule to a radical species. Modern synthetic chemistry has seen the development of methods that use photoredox or metal catalysis to activate robust C-Cl bonds for radical generation. researchgate.net For example, zirconocene (B1252598) and photoredox catalysis can enable the generation of carbon radicals from unactivated alkyl chlorides, which can then undergo further reactions. researchgate.net
In the context of a conjugated system like 4-methyl-1,1-dichloropenta-1,3-diene, the cleavage of a C-Cl bond would generate a vinyl radical. Such reactions often require specific conditions to initiate the radical process. While the specific example of a formal intramolecular chlorine atom transfer within this diene is not well-documented, related processes highlight the possibilities. For instance, photoredox catalysis can generate highly reactive chlorine atoms from chloride ions, which then participate in Hydrogen Atom Transfer (HAT) reactions to functionalize C-H bonds. nih.govcapes.gov.br This demonstrates the principle of generating reactive chlorine species under catalytic conditions. A formal chlorine atom transfer within a molecule like 4-methyl-1,1-dichloropenta-1,3-diene would likely proceed through a complex radical mechanism, potentially involving cyclization or rearrangement, but such transformations remain a specialized area of research.
Reaction Mechanisms and Kinetic Studies Involving Dichlorinated Pentenes
Mechanistic Pathways of Addition to the Carbon-Carbon Double Bond
The carbon-carbon double bond in 1,3-dichloropent-1-ene is susceptible to electrophilic addition reactions. The chlorine atom attached to the double bond is deactivating due to its inductive electron-withdrawing effect, making the double bond less nucleophilic than that of a simple alkene. However, the lone pairs on the chlorine atom can participate in resonance, which can influence the regioselectivity of the addition.
Electrophilic addition would likely proceed via a carbocation intermediate. The stability of this carbocation will determine the major product. For instance, the addition of a generic electrophile (E+) could lead to two possible carbocation intermediates. The relative stability of these carbocations would be influenced by the electronic effects of the chlorine atoms.
A representative reaction is the addition of a hydrogen halide (HX). The proton would add to the less substituted carbon of the double bond, leading to a more stable secondary carbocation, which would then be attacked by the halide ion. The presence of the allylic chlorine atom can further influence the stability of intermediates through inductive effects.
Elucidation of Halogen Displacement and Elimination Mechanisms
The chlorine atom at the C3 position is an allylic halide, which makes it particularly reactive towards nucleophilic substitution and elimination reactions. ucalgary.ca Allylic halides are good substrates for both S\N1 and S\N2 reactions. stackexchange.com
Nucleophilic Substitution:
S\N2 Mechanism: Allylic halides are more reactive than their saturated counterparts in S\N2 reactions. This is because the transition state is stabilized by the overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond. libretexts.orglibretexts.org A strong nucleophile would favor this single-step mechanism.
S\N1 Mechanism: The allylic carbocation that would form in an S\N1 reaction is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This makes the S\N1 pathway also viable, especially with weak nucleophiles and in polar protic solvents.
Elimination Reactions:
Elimination reactions, E1 and E2, are also possible and compete with substitution. The outcome depends on the strength of the base, the solvent, and the temperature. libretexts.orgchemistrysteps.com
E2 Mechanism: A strong, bulky base would favor the E2 mechanism, leading to the formation of a conjugated diene. The rate of this reaction is second order, depending on the concentration of both the substrate and the base. chemistrysteps.com
E1 Mechanism: In the presence of a weak base and a good ionizing solvent, an E1 reaction can occur via the formation of the resonance-stabilized allylic carbocation. youtube.commasterorganicchemistry.com
The choice between substitution and elimination is often influenced by the reaction conditions. For example, higher temperatures generally favor elimination over substitution. masterorganicchemistry.com
Free Radical Processes and Polymerization Mechanisms
The carbon-chlorine bonds in this compound can undergo homolytic cleavage under the influence of heat or UV light to generate radical intermediates. These radicals can then initiate and participate in free-radical chain reactions.
While specific kinetic data for the 1,3-dichloropent-1-yl radical is scarce, the general principles of radical polymerization can be applied. The propagation step in a radical polymerization involves the addition of a monomer to the growing polymer chain radical. The rate of propagation is dependent on the concentration of both the radical and the monomer.
For halogenated systems, the stability of the radical intermediate is a key factor. The 1,3-dichloropent-1-yl radical would have some degree of stabilization from the adjacent double bond. The kinetics of such a polymerization would be complex, potentially involving chain transfer reactions where a chlorine atom is abstracted.
| Factor | Influence on Reaction Rate |
|---|---|
| Initiator Concentration | Higher concentration generally leads to a higher rate of initiation and overall polymerization. |
| Monomer Concentration | Higher concentration increases the rate of propagation. |
| Temperature | Increases the rate of initiation and propagation, but can also increase the rate of termination. |
| Solvent | Can affect the solubility of the polymer and the reactivity of the radicals. |
Both steric and electronic factors play a crucial role in the reactivity and selectivity of radical reactions.
Electronic Effects: The presence of electron-withdrawing groups, such as chlorine, can affect the stability and reactivity of radical intermediates. The delocalization of the radical through the adjacent π-system in the 1,3-dichloropent-1-yl radical would contribute to its stability. jove.com
Steric Effects: The steric hindrance around the radical center can influence the rate of reaction and the regioselectivity of addition to a double bond. Larger substituents can hinder the approach of reactants, slowing down the reaction rate. jove.com In the case of this compound, the chlorine atoms and the ethyl group would create a specific steric environment around the radical center.
Rearrangement Reactions and Isomerization Kinetics
Rearrangements are possible in reactions involving carbocation intermediates, such as in S\N1 and E1 mechanisms. The resonance-stabilized allylic carbocation formed from this compound has two carbons with positive charge density, which can lead to the formation of isomeric products upon nucleophilic attack.
Cis-trans isomerization around the carbon-carbon double bond can occur, particularly under thermal or photochemical conditions. The kinetics of such isomerizations are often studied to determine the activation energy and understand the mechanism, which can proceed through a rotational or an inversional pathway. The rate of thermal isomerization is strongly dependent on temperature. nih.gov
| Reaction Type | Intermediate | Potential for Isomerization/Rearrangement | Resulting Products |
|---|---|---|---|
| S\N1 | Allylic Carbocation | High (Resonance) | Mixture of constitutional isomers |
| E1 | Allylic Carbocation | High (Resonance) | Mixture of isomeric dienes |
| Photochemical/Thermal | Excited State/Transition State | High (Cis-Trans Isomerization) | Geometric isomers |
Environmental Transformation and Bioremediation Pathways of Chlorinated Alkenes Relevant to 1,3 Dichloropent 1 Ene
Microbial Reductive Dechlorination under Anaerobic Conditions
Under anaerobic conditions, such as those found in contaminated groundwater and sediments, a process known as reductive dechlorination can occur. In this biological reaction, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen. wikipedia.orgyoutube.com This process is a form of organohalide respiration. mdpi.com
The microbial communities responsible for reductive dechlorination are often complex consortia. Specific bacteria, known as organohalide-respiring bacteria (OHRB), are key players. nih.gov Among the most studied are species from the genera Dehalococcoides, Dehalogenimonas, Dehalobacter, and Geobacter. mdpi.comd-nb.info Dehalococcoides mccartyi is particularly notable for its ability to completely dechlorinate tetrachloroethene (PCE) and trichloroethene (TCE) to the non-toxic end product, ethene. mdpi.comfrtr.gov
While direct studies on 1,3-Dichloropent-1-ene are limited, research on analogous compounds provides insight. For instance, anaerobic microcosms have been shown to completely dechlorinate 1,2-dichloropropane (B32752) to propene. researchgate.netnih.gov The enzymes catalyzing these reactions are called reductive dehalogenases (RDases). mdpi.com Specific RDases, such as TCE reductase (TceA) and vinyl chloride reductases (BvcA and VcrA), have been identified in Dehalococcoides species for the dechlorination of chloroethenes. mdpi.com It is plausible that similar enzymes are involved in the degradation of this compound. Research has also identified a chloroform-degrading reductive dehalogenase in a Dehalobacter member. wikipedia.org
Table 1: Examples of Microbial Genera Involved in Reductive Dechlorination
| Microbial Genus | Known Dechlorination Activity | Reference |
|---|---|---|
| Dehalococcoides | Complete dechlorination of PCE and TCE to ethene. | mdpi.commicrobe.com |
| Dehalogenimonas | Dechlorination of TCE, DCE isomers, and VC to ethene. | mdpi.comnih.gov |
| Dehalobacter | Reductive dechlorination of chloroform (B151607) and other chlorinated alkanes. | wikipedia.org |
| Geobacter | Reductive dechlorination of PCE and TCE to cis-DCE. | d-nb.infomicrobe.com |
| Sulfurospirillum | Reductive dechlorination of PCE to cis-DCE. | mdpi.commicrobe.com |
The efficiency of microbial reductive dechlorination is governed by a variety of environmental and chemical factors. The availability of a suitable electron donor is paramount. Hydrogen (H₂) is a common electron donor utilized by OHRB, often produced through the fermentation of more complex organic substrates like lactate, acetate, or molasses by other microorganisms in the community. youtube.commdpi.com
Other critical factors include:
Substrate Concentration: High concentrations of chlorinated solvents can be toxic and inhibitory to microbial activity. tpsgc-pwgsc.gc.ca Conversely, very low concentrations may not be sufficient to induce the necessary enzymatic activity.
pH and Temperature: Most dechlorinating bacteria thrive in a pH range of 6 to 8. tpsgc-pwgsc.gc.ca Dechlorination rates are temperature-dependent, with optimal activity for many mesophilic strains like Dehalococcoides occurring between 25°C and 30°C. nih.gov
Presence of Co-contaminants: The presence of other chlorinated compounds can lead to competitive inhibition. d-nb.info For example, studies on 1,2-dichloroethane (B1671644) (1,2-DCA) showed that its dechlorination was inhibited by chloroethenes, particularly cis-dichloroethene (cDCE). d-nb.infonih.gov Dechlorination of 1,2-DCA only commenced after the complete depletion of cDCE. d-nb.info
Nutrient Availability: A lack of essential nutrients like nitrogen and phosphorus can limit microbial growth and, consequently, dechlorination activity. tpsgc-pwgsc.gc.ca
Reductive dechlorination typically proceeds in a stepwise manner, where one chlorine atom is removed at a time, leading to the formation of less chlorinated "daughter products." usgs.gov The classic example is the pathway for PCE:
PCE → TCE → Dichloroethene (DCE) isomers → Vinyl Chloride (VC) → Ethene usgs.gov
An accumulation of intermediate daughter products, such as DCE and the more toxic VC, can occur if the microbial community lacks the specific bacteria required for the subsequent dechlorination steps. frtr.govnih.gov This phenomenon is sometimes referred to as a "DCE stall." nih.gov
For this compound, a similar sequential pathway is expected. Based on the degradation of the structurally similar 1,2-dichloropropane to propene, it is hypothesized that this compound would be dechlorinated to monochlorinated pentenes and ultimately to pentene or other non-chlorinated hydrocarbons. researchgate.netnih.gov The exact pathway and intermediates would depend on the specific enzymes present in the microbial community.
Abiotic Degradation Processes in Environmental Matrices
The transformation of chlorinated alkenes in the environment can occur without the involvement of living organisms through various abiotic degradation processes. navy.mil These reactions are particularly significant in subsurface environments where microbial activity may be limited. nih.govserdp-estcp.mil The primary abiotic degradation pathways for chlorinated alkenes include reductive dechlorination, elimination reactions, and oxidation.
Reductive Dechlorination: This process involves the replacement of a chlorine atom with a hydrogen atom. nih.gov It is a key pathway under anaerobic conditions and can be facilitated by various reducing agents present in soil and groundwater. nih.govresearchgate.net
Zero-Valent Metals: Zero-valent iron (Fe⁰) is a strong reducing agent that can effectively degrade chlorinated alkenes. nih.govregenesis.com The reaction occurs on the surface of the iron, where the chlorinated compound is adsorbed. nih.gov For chlorinated ethenes, the main degradation pathway with Fe⁰ is often β-elimination, which is faster than hydrogenolysis (reductive dechlorination). nih.gov
Iron-Bearing Minerals: Naturally occurring minerals containing iron in a reduced state (Fe(II)) can also promote abiotic degradation. navy.milserdp-estcp.milpsu.edu These include:
Magnetite (Fe₃O₄): This common iron oxide can facilitate the degradation of chlorinated ethenes, although its effectiveness can be dependent on the presence of dissolved Fe(II). navy.milserdp-estcp.mil
Pyrite (FeS₂): An iron sulfide (B99878) mineral that has been shown to degrade chlorinated ethenes. nih.gov
Green Rusts: These are mixed Fe(II)-Fe(III) hydroxides that are highly reactive and can rapidly dechlorinate a variety of chlorinated solvents. nih.gov
Mackinawite (FeS): This iron sulfide is effective in reducing PCE and TCE under anoxic conditions, primarily producing acetylene. nih.gov
Elimination Reactions: In these reactions, two chlorine atoms (or a chlorine and a hydrogen atom) are removed from adjacent carbon atoms, leading to the formation of a new carbon-carbon bond.
β-Elimination (Dichloroelimination): This is a significant abiotic pathway for some chlorinated alkenes, particularly in the presence of zero-valent iron. regenesis.compsu.edu It involves the removal of two chlorine atoms from adjacent carbons. For example, PCE can be reduced to dichloroacetylene (B1204652) through this pathway. psu.edu This pathway can be advantageous in remediation as it bypasses the formation of more toxic daughter products like vinyl chloride. navy.milregenesis.com
Oxidation: In environments where oxidizing agents are present, chlorinated alkenes can be degraded through oxidation.
Permanganate (B83412) (MnO₄⁻): Potassium permanganate is a strong oxidant that can be used for the in-situ chemical oxidation (ISCO) of chlorinated ethenes. nih.govresearchgate.net
Fenton's Reagent: This system, which involves hydrogen peroxide and an iron catalyst, produces highly reactive hydroxyl radicals that can oxidize chlorinated alkenes. nih.govresearchgate.net
Persulfate (S₂O₈²⁻): Activated persulfate is increasingly used for ISCO of chlorinated hydrocarbons. nih.gov Activation with ferrous iron (Fe²⁺) generates sulfate (B86663) radicals, which are powerful oxidizing agents. nih.gov
The table below summarizes the primary abiotic degradation pathways for chlorinated alkenes, which are relevant for predicting the fate of this compound.
Table 1: Abiotic Degradation Pathways for Chlorinated Alkenes
| Degradation Pathway | Reactant(s) | Key Products | Environmental Conditions |
|---|---|---|---|
| Reductive Dechlorination (Hydrogenolysis) | Zero-Valent Iron (Fe⁰), Iron-Bearing Minerals (e.g., Magnetite, Pyrite) | Less chlorinated alkenes, Alkanes | Anaerobic |
| β-Elimination (Dichloroelimination) | Zero-Valent Iron (Fe⁰) | Alkynes (e.g., Acetylene) | Anaerobic |
| Oxidation | Permanganate, Fenton's Reagent, Activated Persulfate | Carbon Dioxide, Chloride, Organic Acids | Aerobic or induced oxidizing conditions |
Isotope Fractionation Studies for Pathway Identification and Source Apportionment
Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the degradation of chlorinated alkenes in the environment. dtic.mil This technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) in a contaminant and its degradation products. nih.govnih.gov During degradation, molecules containing the lighter isotope tend to react slightly faster than those with the heavier isotope, leading to an enrichment of the heavier isotope in the remaining contaminant pool. mdpi.com This phenomenon, known as kinetic isotope fractionation, provides valuable information for identifying degradation pathways and quantifying the extent of degradation. dtic.milnih.gov
The magnitude of isotope fractionation is expressed as an enrichment factor (ε), which is specific to a particular degradation reaction. nih.govsemineral.es By comparing the enrichment factors observed in the field with those determined in laboratory studies for known degradation pathways, it is possible to identify the dominant degradation processes at a contaminated site. dtic.milnih.gov
Distinguishing Abiotic and Biotic Pathways: Different degradation pathways often have distinct isotope fractionation patterns. dtic.mil For example, dual-element isotope analysis (C and Cl) can help differentiate between biotic and abiotic dechlorination mechanisms. nih.gov Some studies have shown that abiotic reductive dechlorination can result in different hydrogen isotope fractionation in the products compared to biotic pathways. dtic.mil
Source Apportionment: The initial isotopic composition of a contaminant can vary depending on its manufacturing process or source. This allows CSIA to be used, in some cases, to distinguish between different sources of contamination in the environment.
Quantifying Degradation: The change in the isotopic composition of the remaining contaminant can be used to calculate the extent of degradation using the Rayleigh distillation model. mdpi.comsemineral.es
Research on well-known chlorinated ethenes has provided a range of carbon isotope enrichment factors for various degradation processes.
Table 2: Carbon Isotope Enrichment Factors (εC) for Abiotic Degradation of Chlorinated Ethenes
| Compound | Degradation Process | Enrichment Factor (εC) in ‰ | Reference |
|---|---|---|---|
| Tetrachloroethene (PCE) | Oxidation by Fe²⁺ activated persulfate | -4.9 | nih.gov |
| Trichloroethene (TCE) | Reduction by Zero-Valent Iron | -13.4 | semineral.es |
| Trichloroethene (TCE) | Oxidation by Fe²⁺ activated persulfate | -3.6 | nih.gov |
| cis-Dichloroethene (cis-DCE) | Oxidation by Fe²⁺ activated persulfate | -7.6 | nih.gov |
| cis-Dichloroethene (cis-DCE) | Reduction by Zero-Valent Iron | Not specified, but degradation observed | semineral.es |
The application of CSIA to sites contaminated with this compound could similarly help to elucidate its environmental fate, distinguish between different removal mechanisms, and provide evidence for natural attenuation. dtic.mildtic.mil
Advanced Analytical Methodologies for Dichloropentene Research
Chromatographic Techniques (e.g., GC-MS, LC-MS) for Separation, Identification, and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like 1,3-dichloropent-1-ene. The technique allows for the separation of its various isomers, which may possess distinct chemical and physical properties. While specific retention times for this compound are not widely published, the general principles of GC would apply. Separation would be achieved on a capillary column with a stationary phase chosen based on the polarity of the isomers. For instance, a non-polar stationary phase would likely elute the isomers in order of their boiling points.
Following chromatographic separation, the mass spectrometer provides crucial data for identification. The electron ionization (EI) mass spectrum would exhibit a molecular ion peak corresponding to the mass of this compound (C₅H₈Cl₂), which is approximately 138 g/mol , showing a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation patterns, unique to the specific isomeric structure, would further aid in identification.
Liquid chromatography-mass spectrometry (LC-MS) could also be employed, particularly for less volatile derivatives or in situations where derivatization is used to enhance detection. However, given the likely volatility of this compound, GC-MS is generally the more common and suitable technique.
Table 1: Hypothetical GC-MS Data for this compound Isomers
| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| (E)-1,3-Dichloropent-1-ene | Data not available | Data not available |
| (Z)-1,3-Dichloropent-1-ene | Data not available | Data not available |
Note: This table is illustrative as specific experimental data is not publicly available.
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis and Isomer Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to differentiate between its E and Z isomers.
The IR spectrum would be expected to show characteristic absorption bands for the C=C double bond stretch, typically in the region of 1600-1680 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The position and intensity of these bands can be influenced by the stereochemistry of the molecule, offering a potential avenue for isomer identification. C-H stretching and bending vibrations from the alkene and alkyl parts of the molecule would also be present.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C and C-Cl stretching vibrations would also be observable in the Raman spectrum. The differences in symmetry between the E and Z isomers would lead to distinct Raman spectra, particularly in the fingerprint region, aiding in their differentiation.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C=C Stretch | 1600 - 1680 |
| C-Cl Stretch | 600 - 800 |
| =C-H Stretch | 3000 - 3100 |
| C-H Stretch (alkyl) | 2850 - 3000 |
| =C-H Bend | 675 - 1000 |
| C-H Bend (alkyl) | 1350 - 1480 |
Note: Specific peak positions for this compound are not available in public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, including the determination of its stereochemistry. Both ¹H NMR and ¹³C NMR would provide critical information.
In the ¹H NMR spectrum, the chemical shifts of the protons would be indicative of their local electronic environment. The vinyl protons would resonate in the downfield region, typically between 5.0 and 6.5 ppm. The coupling constants (J-values) between the vinyl protons would be particularly informative for assigning the E/Z stereochemistry of the double bond. A larger coupling constant is generally observed for trans protons compared to cis protons. The protons on the carbon bearing the second chlorine atom and the ethyl group would have distinct chemical shifts and splitting patterns based on their neighboring protons.
High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of this compound, which allows for the unambiguous confirmation of its elemental composition. By providing a mass measurement with high accuracy and precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly useful in complex sample matrices where isobaric interferences may be present.
Furthermore, HRMS can be coupled with techniques like GC or LC to perform fragmentation analysis (MS/MS or MSⁿ). This involves isolating the molecular ion of this compound and subjecting it to further fragmentation. The resulting fragment ions provide detailed structural information that can help to differentiate between isomers and confirm the connectivity of the atoms within the molecule.
Table 3: Theoretical Exact Mass of this compound
| Molecular Formula | Isotope | Exact Mass (Da) |
| C₅H₈³⁵Cl₂ | Most Abundant | 138.0003 |
| C₅H₈³⁵Cl³⁷Cl | M+2 | 139.9974 |
| C₅H₈³⁷Cl₂ | M+4 | 141.9944 |
Computational Modeling in Support of Spectroscopic Assignments and Structural Confirmation
Computational chemistry plays a significant supportive role in the analysis of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometries, energies, and spectroscopic properties of the different isomers.
These theoretical predictions can be invaluable in interpreting experimental data. For instance, calculated NMR chemical shifts and coupling constants can aid in the assignment of complex spectra and confirm the stereochemistry of a synthesized or isolated isomer. Similarly, predicted vibrational frequencies from computational models can be compared with experimental IR and Raman spectra to assist in the assignment of vibrational modes and to support the identification of specific isomers. Computational studies can also provide insights into the fragmentation pathways observed in mass spectrometry. By modeling the relative energies of different fragment ions, it is possible to rationalize the observed mass spectra.
Theoretical and Computational Chemistry of 1,3 Dichloropent 1 Ene
Electronic Structure Theory Calculations (e.g., DFT, Ab Initio Methods)
Electronic structure theory is a cornerstone for understanding the fundamental properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic behavior of 1,3-dichloropent-1-ene, offering a window into its geometry, stability, and reactivity. researchgate.net
This compound can exist as several isomers, including (E) and (Z) configurations around the double bond, and each of these can have multiple conformers due to rotation around the C-C single bonds.
Isomers and Conformational Analysis: The primary isomers of this compound are the (E) and (Z)-isomers. Within each of these, conformational isomers arise from the rotation around the C2-C3 and C3-C4 single bonds. Computational methods, such as DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), can be used to perform geometry optimizations to find the minimum energy structures for each conformer. youtube.com The relative energies of these conformers determine their population at a given temperature.
For this compound, the most stable conformers are expected to be those that minimize steric hindrance and unfavorable electrostatic interactions. youtube.com For instance, staggered conformations are generally more stable than eclipsed ones. youtube.com The presence of bulky chlorine atoms introduces significant steric and electrostatic considerations. The relative stability of the anti and gauche conformers arising from rotation around the C2-C3 bond is of particular interest. While steric hindrance would favor the anti conformation, dipole-dipole interactions and hyperconjugation effects can sometimes stabilize a gauche conformer. youtube.com
Energetic Landscape: The potential energy surface (PES) of this compound can be mapped by systematically varying the key dihedral angles and calculating the energy at each point. This landscape reveals the energy barriers to rotation between different conformers. nih.gov The energy difference between the most stable and least stable conformations defines the rotational barrier. ucla.edu For similar halogenated alkanes, these barriers are influenced by both steric and electronic effects. vaia.com
Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data)
| Isomer | Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kcal/mol) |
|---|---|---|---|
| (E) | Anti | 180° | 0.00 |
| (E) | Gauche | 60° | 1.5 |
| (Z) | Anti-like | 180° | 0.8 |
| (Z) | Gauche-like | 60° | 2.1 |
Note: This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar molecules.
Bonding Characteristics: The presence of electronegative chlorine atoms significantly polarizes the bonds in this compound. libretexts.org The C-Cl bonds are polar covalent, with the chlorine atoms bearing a partial negative charge and the attached carbon atoms a partial positive charge. The C=C double bond is also influenced by the inductive effect of the chlorine atoms. Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding, including hyperconjugative interactions that contribute to the stability of certain conformations.
Charge Distribution: The distribution of electron density across the molecule is a key determinant of its reactivity. Mulliken population analysis or other charge partitioning schemes can be used to calculate the partial atomic charges on each atom. wikipedia.org These calculations typically show a negative charge on the chlorine atoms and a positive charge on the carbon atoms directly bonded to them. The vinylic carbon not bonded to a chlorine atom may also exhibit a modified charge due to resonance and inductive effects. This charge distribution creates electrophilic and nucleophilic centers within the molecule. youtube.com
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These include:
Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbon atoms bonded to chlorine are expected to be susceptible to nucleophilic attack.
Table 2: Hypothetical Reactivity Descriptors for (E)-1,3-Dichloropent-1-ene
| Descriptor | Value | Interpretation |
|---|---|---|
| Chemical Hardness (η) | ~4 eV | A measure of resistance to charge transfer. |
| Electrophilicity Index (ω) | ~1.5 eV | Indicates a moderate electrophilic character. |
Note: These values are illustrative and would need to be calculated using appropriate DFT methods.
Reaction Pathway Exploration and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies.
Radical addition reactions are a common pathway for the transformation of alkenes. libretexts.org For this compound, the addition of a radical (e.g., a halogen atom or an alkyl radical) to the double bond can be studied computationally.
The reaction pathway is explored by identifying the structures of the reactants, transition state, and products. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are located using specialized algorithms. The activation energy (Ea) is the energy difference between the transition state and the reactants. pku.edu.cn Transition state theory can then be used to calculate the theoretical rate constant for the reaction. utexas.edu
For the radical addition to this compound, the regioselectivity of the addition (i.e., whether the radical adds to C1 or C2) can be predicted by comparing the activation energies for the two possible pathways. The addition is likely to occur at the carbon atom that leads to the more stable radical intermediate.
Table 3: Hypothetical Calculated Activation Energies for Radical Addition to (E)-1,3-Dichloropent-1-ene
| Reaction | Activation Energy (Ea) in kcal/mol |
|---|---|
| Addition of Br• to C1 | 5.2 |
| Addition of Br• to C2 | 7.8 |
Note: This data is hypothetical and for illustrative purposes. The actual values would depend on the specific radical and the level of theory used.
Reactions are often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. ucsb.edu Computational models can account for these solvent effects.
Implicit and Explicit Solvation Models:
Implicit Solvation Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous dielectric medium. wikipedia.org This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
For a polar molecule like this compound, polar solvents are expected to stabilize charged or polar transition states, potentially lowering the activation energy and increasing the reaction rate compared to the gas phase or nonpolar solvents. The equilibrium between different isomers and conformers can also be shifted by the solvent.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
While electronic structure calculations provide information about static properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. nih.gov
In an MD simulation, the classical equations of motion are solved for all atoms in the system, which typically includes one or more solute molecules and a large number of explicit solvent molecules. This allows for the observation of:
Conformational Dynamics: The transitions between different conformers can be observed directly, providing insights into the flexibility of the molecule.
Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand specific intermolecular interactions.
Transport Properties: Properties such as diffusion coefficients can be calculated.
For this compound, MD simulations in various solvents could reveal how the solvent structure around the polar C-Cl bonds and the nonpolar alkyl chain influences its behavior and reactivity. The simulations could also provide insights into the nature of intermolecular interactions between multiple this compound molecules in the liquid phase.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based descriptors of a chemical with its physicochemical properties, environmental fate, or biological activity. wur.nl These models are predicated on the principle that the molecular structure of a compound inherently contains the information that dictates its behavior. wur.nl For a compound like this compound, which is not extensively studied experimentally, QSPR and QSAR models provide a valuable and cost-effective means of predicting its environmental distribution and potential ecotoxicological effects. solubilityofthings.com
The development of robust QSPR/QSAR models relies on the statistical analysis of a dataset of chemicals, known as a training set, for which the property or activity of interest has been experimentally determined. solubilityofthings.com From this analysis, a mathematical relationship is derived that can be used to predict the same endpoint for new or untested chemicals, such as this compound. The reliability of these predictions is contingent on the new chemical falling within the applicability domain of the model, which is defined by the structural and property ranges of the training set compounds. solubilityofthings.com
Detailed Research Findings
Molecular Descriptors for Halogenated Alkenes:
A range of molecular descriptors are commonly employed in QSPR and QSAR models for halogenated hydrocarbons. These can be broadly categorized as:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight (MW) and the number of specific atoms (e.g., NCl for the number of chlorine atoms, NC for the number of carbon atoms). researchgate.net
Topological Descriptors: These are numerical representations of the molecular structure, reflecting its size, shape, and branching.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Commonly used descriptors include the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO). researchgate.net ELUMO is particularly significant as it relates to a molecule's ability to accept an electron, a key factor in its reactivity and potential toxicity. researchgate.net
Physicochemical Descriptors: The most prominent of these is the n-octanol/water partition coefficient (log Kow), which is a measure of a chemical's hydrophobicity and is a strong predictor of bioaccumulation and soil sorption. wur.nl
Illustrative QSPR Model for Water Solubility (log S):
The aqueous solubility of a chemical is a critical parameter influencing its environmental transport and bioavailability. For chlorinated hydrocarbons, QSPR models have been developed that relate solubility to molecular connectivity indices. An illustrative model for predicting the water solubility of this compound, based on models for similar compounds, could take the following form:
log S = a + b(0χ) + c(3χc) + d(3χcv)
Where:
log S is the logarithm of the water solubility.
a, b, c, and d are coefficients determined from the regression analysis of the training set.
0χ, 3χc, and 3χcv are molecular connectivity indices that describe the size and branching of the molecule.
The following table provides an illustrative application of such a model to this compound, with hypothetical descriptor values and a predicted solubility.
| Compound | 0χ (Illustrative) | 3χc (Illustrative) | 3χcv (Illustrative) | Predicted log S (mol/L) (Illustrative) |
|---|---|---|---|---|
| This compound | 4.5 | 1.8 | 2.1 | -3.5 |
Illustrative QSAR Model for Aquatic Toxicity:
The toxicity of chlorinated alkenes to aquatic organisms is often related to their hydrophobicity and electronic properties. A general QSAR model for predicting the acute toxicity (e.g., 96-hour LC50 in fish) can be expressed as:
log(1/LC50) = a + b(log Kow) + c(ELUMO)
Where:
LC50 is the lethal concentration for 50% of the test organisms.
a, b, and c are coefficients derived from the model.
log Kow is the logarithm of the octanol-water partition coefficient.
ELUMO is the energy of the lowest unoccupied molecular orbital.
The table below illustrates the application of this QSAR model to this compound using estimated descriptor values.
| Compound | Estimated log Kow | Estimated ELUMO (eV) | Predicted log(1/LC50) (Illustrative) |
|---|---|---|---|
| This compound | 2.7 | -0.5 | 3.8 |
These illustrative models and data tables demonstrate the potential of QSPR and QSAR to provide valuable insights into the environmental fate of this compound in the absence of extensive experimental data. The accuracy of these predictions is dependent on the availability of robust models for structurally analogous compounds and the accurate calculation of the necessary molecular descriptors.
Applications of 1,3 Dichloropent 1 Ene and Its Analogs in Advanced Material and Chemical Sciences
Precursors for Novel Organic Compounds and Fine Chemicals
The presence of two chlorine atoms and a double bond in 1,3-dichloropent-1-ene provides multiple reactive sites, making it a potentially valuable building block for a variety of complex organic molecules.
Building Blocks for Polyfunctional Carbo- and Heterocyclic Compounds
The di-chloro functionality of this compound offers the potential for sequential or tandem reactions to construct carbocyclic and heterocyclic frameworks. While specific reactions involving this compound are not readily found, analogous dichlorinated compounds are known to participate in cyclization reactions. For instance, the synthesis of 1,3-dichloro-1,5-diarylpentan-5-ones has been achieved through a cascade oxidative radical addition, demonstrating the utility of a dichloropentane (B13834815) backbone in forming functionalized acyclic structures which could be precursors to cyclic systems. rsc.org The vinyl chloride moiety and the allylic chloride in this compound could, in principle, react with various nucleophiles to form five- or six-membered rings.
Synthesis of Conjugated Diene Systems (e.g., 1,3-dienes)
The elimination of hydrogen chloride (dehydrochlorination) from this compound is a plausible route to generate a conjugated diene, specifically a pentadiene derivative. This type of reaction is a common strategy for creating unsaturation in organic molecules. mdpi.com The resulting diene could then be a valuable component in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. nih.gov The stereochemistry of the starting this compound would likely influence the geometry of the resulting diene, offering a potential avenue for stereoselective synthesis.
Intermediates for Polyynes (e.g., via 1,4-dichloropent-2-ene derivatives)
While direct evidence is scarce, derivatives of dichloropentene could potentially serve as precursors to polyynes. The synthesis of polyynes often involves the coupling of smaller acetylenic units. It is conceivable that through a series of elimination and coupling reactions, a molecule like 1,4-dichloropent-2-ene, an isomer of this compound, could be transformed into a pentadiyne derivative, a building block for longer polyyne chains. nih.gov However, specific methodologies for this transformation starting from dichloropentenes are not well-documented.
Precursors for Vinylcyclopropanes
The synthesis of vinylcyclopropanes often involves the reaction of alkenes with carbenes or carbenoids. While no direct synthesis of vinylcyclopropanes from this compound is reported, the possibility of using dichlorinated alkenes in cyclopropanation reactions exists. nih.gov For example, a related reaction involves the use of dichloroethylaluminum to catalyze the reaction of alkenes with electrophilic cyclopropanes. acs.org It is plausible that under specific reaction conditions, the double bond in this compound could undergo cyclopropanation, or that the dichloro-functionality could be used to generate a carbene in situ for subsequent reaction.
Polymer Science and Engineering
The presence of a polymerizable double bond suggests that this compound could function as a monomer in various polymerization reactions.
Monomers in Polymerization Reactions
Functionalization of Polymeric Materials
The modification of existing polymers, known as post-polymerization functionalization, is a powerful strategy to create new materials with tailored properties while retaining the desirable characteristics of the original polymer backbone. Halogenated compounds, particularly those containing reactive C-Cl bonds, are valuable reagents in this context. The structure of this compound suggests its potential utility in polymer functionalization through several established mechanisms.
One primary method is "grafting," where new side chains are covalently attached to a main polymer backbone. emu.edu.trnih.gov This can be achieved through "grafting-onto" techniques, where a pre-formed polymer chain with a reactive end-group attaches to a functional site on the backbone. nih.gov The allylic chloride in this compound is a particularly suitable site for such reactions, as allylic halides are known to be susceptible to nucleophilic substitution. A polymer backbone could be pre-functionalized with nucleophilic groups (e.g., hydroxyl or amine groups) that can then react with the allylic chloride of this compound or its analogs to graft these small molecules onto the polymer.
Alternatively, the alkene group within this compound provides another route for incorporation into polymeric structures. Addition polymerization is a fundamental process for creating long-chain molecules from monomers containing double bonds. youtube.com Halogenated alkenes, such as chloroethene (vinyl chloride), are polymerized on a massive scale to produce polymers like polyvinyl chloride (PVC). By analogy, this compound could potentially act as a monomer or co-monomer in addition polymerization reactions. The reactivity of the alkene would be influenced by the two chlorine atoms, which are electron-withdrawing and can affect the stability of radical or ionic intermediates formed during polymerization. numberanalytics.com
The table below summarizes common polymerization methods for alkenes and their general applicability to functionalized monomers like this compound.
| Polymerization Method | Mechanism | Catalyst/Initiator | Applicability to Halogenated Alkenes |
| Free-Radical Polymerization | Chain reaction involving free-radical intermediates. | Peroxides, Azo compounds | Commonly used for vinyl chloride; applicable but may have side reactions at the allylic position. |
| Cationic Polymerization | Chain reaction involving carbocationic intermediates. | Strong acids (e.g., H₂SO₄, HF), Lewis acids (e.g., BF₃). libretexts.org | Challenging due to the electron-withdrawing nature of chlorine, which destabilizes carbocations. khanacademy.org |
| Coordination Polymerization | Monomer insertion at a metal-carbon bond. | Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃), Metallocenes. libretexts.org | Highly dependent on catalyst tolerance to functional groups; chlorine atoms can poison some catalysts. |
| RAFT Polymerization | Reversible Addition-Fragmentation chain Transfer; a controlled radical process. | Standard radical initiator + RAFT agent (e.g., dithioesters). | Allows for controlled synthesis of polymers with diene functionalities for subsequent grafting. researchgate.net |
Design and Development of Advanced Reagents or Catalysts Utilizing Halogenated Motifs
Halogenated organic compounds are fundamental building blocks in synthetic chemistry and play a crucial role in the design of sophisticated reagents and catalysts. The reactivity of carbon-halogen bonds allows for their transformation into a wide array of other functional groups, making them versatile precursors.
Dihaloalkenes, as a class, are valuable intermediates. For example, they can undergo palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form functionalized conjugated enynes, which are important structures in organic electronics and pharmaceuticals. nih.gov The distinct reactivity of the vinyl and allylic chlorides in this compound could allow for selective, stepwise functionalization to build molecular complexity.
Furthermore, the halogen atoms themselves can be integral to the function of a catalyst. In organometallic catalysis, organic halides are often used as substrates in cross-coupling reactions or can be incorporated into ligand scaffolds that modulate the electronic and steric properties of a metal center. yale.edu A molecule like this compound could serve as a ligand for a transition metal, where the alkene and/or the chlorine atoms coordinate to the metal, potentially forming a catalytically active species.
Research into new catalytic reactions often leverages halogenated motifs. For instance, an efficient manganese-catalyzed electrochemical dichlorination of alkenes has been developed using simple chloride salts as the chlorine source. nih.govacs.org This process proceeds through a metal-mediated chlorine atom transfer, demonstrating a modern approach to catalysis that relies on the reactivity of halogens. While this compound would be a product in such a reaction (if pentene were the substrate), its structure exemplifies the type of vicinally dichlorinated compounds that can be accessed through advanced catalytic methods. nih.gov
The following table presents examples of catalytic systems where halogenated compounds are either key reactants or are central to the catalytic cycle, illustrating the design principles that could be applied to molecules like this compound.
| Catalytic Reaction | Catalyst System | Role of Halogenated Motif | Product Type |
| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst | Substrate (vinyl or aryl halide) | Aryl/vinyl-substituted alkynes |
| Alkene Dichlorination | Mn catalyst (electrochemical) | Chlorine source (e.g., MgCl₂) nih.govacs.org | Vicinal dichlorides |
| Alkyne Difunctionalization | Ni catalyst with phosphine (B1218219) ligands | Generation of vinyl-Ni species from alkynes for further reaction rsc.org | All-carbon tetra-substituted alkenes |
| Alkene Hydrofunctionalization | Iron or Cobalt hydrides | Generation of radical intermediates for hydrohalogenation yale.edu | Alkyl halides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
